

# Defactinib compared to other FAK inhibitors PF-562271 BI-853520

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## FAK Inhibitors Comparison

| Feature                  | Defactinib (VS-6063)                            | PF-562271 (VS-6062)                               | BI 853520 (Ifebemtinib)                                                           |
|--------------------------|-------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------|
| IC <sub>50</sub> vs. FAK | 0.6 nM [1]                                      | 1.5 nM [1]                                        | 1 nM [2] [1] [3]                                                                  |
| Key Selectivity Feature  | N/A                                             | Also inhibits PYK2 (IC <sub>50</sub> = 22 nM) [3] | Highly selective for FAK over PYK2 (IC <sub>50</sub> >50,000 nM) [2] [3]          |
| Primary MoA              | ATP-competitive inhibitor [1]                   | ATP-competitive inhibitor [1]                     | ATP-competitive inhibitor [2] [1]                                                 |
| Clinical Phase           | Phase II [1]                                    | Phase I [1]                                       | Phase I [2] [4]                                                                   |
| Reported Biomarkers      | Low merlin (NF2) expression in mesothelioma [3] | N/A                                               | <b>Mesenchymal phenotype</b> ; Low E-cadherin expression; Low miR-200c-3p [2] [3] |

## Mechanisms and Experimental Insights

**Cellular Assays and In Vivo Models** Preclinical studies evaluate FAK inhibitors using specific cellular and animal models.

- **BI 853520** shows potent cellular activity in prostate cancer PC-3 cells, inhibiting FAK autophosphorylation (Y397) with an EC<sub>50</sub> of 1 nM and anchorage-independent proliferation in soft agar with an EC<sub>50</sub> of 3 nM [3]. In vivo, it demonstrated tumor regression in xenograft models with a mesenchymal phenotype [3].
- **Defactinib** has been studied in mesothelioma models, where efficacy is linked to low merlin expression [3].
- **PF-562271** shows activity in various xenograft models (breast, prostate, colon, pancreas, glioblastoma) [1].

**Key Signaling Pathways** FAK integrates signals from integrins and growth factor receptors. Upon activation (autophosphorylation at Y397), it recruits Src to form a fully active complex, leading to phosphorylation of multiple sites and activation of downstream pathways like PI3K/AKT/mTOR and RAS/MAPK, which regulate cell survival, proliferation, and migration [5].

The following diagram illustrates the core FAK signaling pathway and the action point of the inhibitors discussed:



[Click to download full resolution via product page](#)

## Key Differentiation for Research and Development

- **For highly specific FAK inhibition, BI 853520** is the superior tool compound due to its exceptional selectivity over PYK2, minimizing off-target effects [3]. Its efficacy is strongly linked to a **mesenchymal tumor phenotype** (low E-cadherin), providing a clear biomarker strategy [2] [3].

- **For clinical translation, Defactinib** has the most advanced clinical development, having reached Phase II trials, which may be relevant for research bridging to clinical applications [1].
- **PF-562271**, while a potent dual FAK/PYK2 inhibitor, remains in Phase I and may be less suitable for studies requiring high specificity [1] [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. The Development of FAK Inhibitors: A Five-Year Update - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Phase I Study of BI , an Inhibitor of Focal Adhesion Kinase, in... 853520 [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. Efficacy of the highly selective focal adhesion kinase ... [[nature.com](https://www.nature.com/)]
4. Phase I Study of the Focal Adhesion Kinase Inhibitor BI ... [[link.springer.com](https://link.springer.com/)]
5. Focal adhesion kinase: from biological functions to ... [[ehonline.biomedcentral.com](https://ehonline.biomedcentral.com/)]

To cite this document: Smolecule. [Defactinib compared to other FAK inhibitors PF-562271 BI-853520]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001669#defactinib-compared-to-other-fak-inhibitors-pf-562271-bi-853520>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)